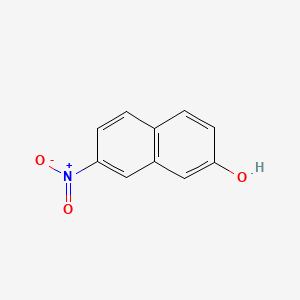![molecular formula C18H16N4OS B13064715 4-[2-(propan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B13064715.png)
4-[2-(propan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(propan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with a sulfanyl group and an isopropyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(propan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by reaction with hydrazine hydrate.
Quinazoline Formation: The quinazoline moiety is often constructed by the condensation of anthranilic acid derivatives with formamide or formic acid.
Coupling and Cyclization: The triazole and quinazoline intermediates are then coupled, often using a base such as sodium ethoxide, followed by cyclization to form the fused triazoloquinazoline structure.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, typically using thiol reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[2-(propan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the quinazoline ring, using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Isopropyl chloride, aluminum chloride, dichloromethane as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential anticancer properties, particularly its ability to intercalate DNA and inhibit cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 4-[2-(propan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with various molecular targets:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Enzyme Inhibition: It can inhibit enzymes involved in critical cellular processes, such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis.
Signal Transduction Pathways: The compound may interfere with signaling pathways that regulate cell growth and survival, contributing to its anticancer effects.
Comparison with Similar Compounds
4-[2-(propan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can be compared with other triazoloquinazoline derivatives:
Similar Compounds: 1,2,4-triazolo[4,3-a]quinoxaline, 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine.
Uniqueness: The presence of the sulfanyl group and the isopropyl-substituted phenyl ring distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity.
Properties
Molecular Formula |
C18H16N4OS |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-(2-propan-2-ylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C18H16N4OS/c1-11(2)12-7-3-5-9-14(12)21-16(23)13-8-4-6-10-15(13)22-17(21)19-20-18(22)24/h3-11H,1-2H3,(H,20,24) |
InChI Key |
FMJHNZZIRWHZQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3N4C2=NNC4=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[2-(3-Amino-4-chloro-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13064702.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate](/img/structure/B13064709.png)



![1-[[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13064729.png)
